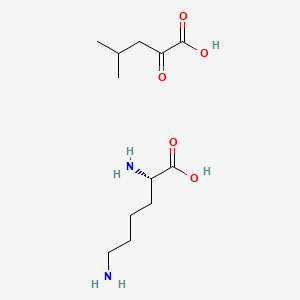
Lysine ketoisocaproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine ketoisocaproate is a bioactive chemical.
Applications De Recherche Scientifique
Biochemical Significance
Lysine ketoisocaproate serves as an intermediate in the metabolism of leucine, a branched-chain amino acid essential for protein synthesis. Its role as a nitrogen-free substitute for leucine makes it particularly valuable in therapeutic contexts, especially for patients with chronic kidney disease and those requiring dietary management due to hepatitis B virus infection. The compound helps provide the necessary leucine intake while minimizing nitrogen waste, which is crucial in managing renal function .
2.1. Chronic Kidney Disease Management
Research indicates that this compound can slow the progression of renal failure by reducing urea accumulation through a low-nitrogen diet. This dietary adjustment helps manage symptoms and improve the quality of life for patients with chronic kidney disease .
2.2. Muscle Protein Synthesis
Studies have shown that this compound stimulates protein synthesis in skeletal muscle. In young pigs, for instance, the infusion of this compound resulted in increased plasma levels of leucine, which is known to activate mTOR signaling pathways critical for muscle growth .
Nutritional Applications
This compound is increasingly used in dietary supplements aimed at enhancing muscle recovery and growth. Its ability to modulate amino acid levels makes it a favorable choice for athletes and bodybuilders seeking to optimize their protein intake without excessive nitrogen load.
3.1. Dietary Supplements
The incorporation of this compound into nutritional formulations can enhance the effectiveness of protein supplements by providing a more balanced amino acid profile, particularly for those on restrictive diets .
4.1. Biotechnological Production
The production of this compound through microbial fermentation presents an environmentally friendly alternative to traditional chemical synthesis methods. A study demonstrated that using recombinant Escherichia coli strains optimized for whole-cell biotransformation achieved high yields of this compound from L-leucine, showcasing its potential for large-scale production .
| Production Method | Yield (g/L) | Conversion Rate (%) | Comments |
|---|---|---|---|
| Whole-cell biotransformation | 69.1 | 50.3 | Optimized feeding strategy |
| Chemical synthesis | Variable | High cost | Requires expensive catalysts |
5.1. Muscle Metabolism Study
A study involving young pigs infused with either leucine or this compound highlighted the latter's role in stimulating protein synthesis while maintaining lower plasma levels of certain amino acids compared to leucine alone . This suggests that this compound could be a more effective supplement for muscle recovery.
5.2. Chronic Hypoglycemia Research
Research on fetal sheep during chronic hypoglycemia revealed that lysine metabolism is significantly altered under low glucose conditions, indicating that this compound may play a role in energy metabolism and protein accretion during stress conditions .
Propriétés
Numéro CAS |
78000-32-5 |
|---|---|
Formule moléculaire |
C12H24N2O5 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
Clé InChI |
AZOLWFLKEMTKDO-JEDNCBNOSA-N |
SMILES |
CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
SMILES isomérique |
CC(C)CC(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Apparence |
Solid powder |
Key on ui other cas no. |
78000-32-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lysine ketoisocaproate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















